

Ralitoline: Application Notes for Epilepsy Research

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Compound of Interest

Compound Name: *Ralitoline*

Cat. No.: *B1678787*

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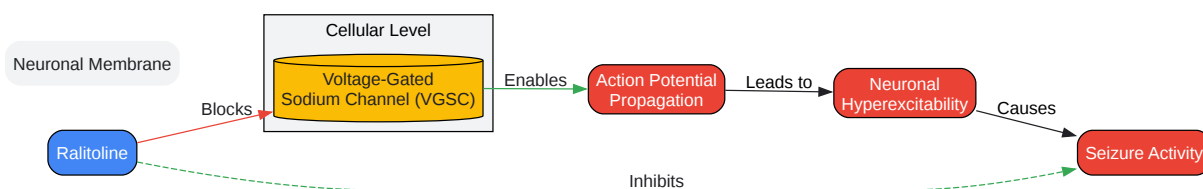
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralitoline is a thiazolidinone derivative that has demonstrated significant anticonvulsant properties in a variety of preclinical epilepsy models.[1] Its mechanism of action, primarily as a voltage-sensitive sodium channel blocker, positions it as a valuable tool compound for epilepsy research.[1][2] These application notes provide an overview of **Ralitoline**'s pharmacological profile, detailed protocols for its use in key in vivo and in vitro assays, and a summary of its quantitative data to facilitate its application in investigating the pathophysiology of epilepsy and in the discovery of novel antiepileptic drugs.

Mechanism of Action

Ralitoline exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels.[1][2] It inhibits the fast sodium inward current in a frequency- and voltage-dependent manner, a mechanism shared with established antiepileptic drugs like phenytoin and carbamazepine.[1][2] This action effectively suppresses the sustained repetitive firing of neurons, a hallmark of seizure activity.[2]



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Mechanism of Action of **Ralitoline**.

Quantitative Data Summary

The following tables summarize the key in vivo and in vitro pharmacological data for **Ralitoline**, providing a comparative overview of its potency and therapeutic index.

Table 1: In Vivo Efficacy and Neurotoxicity of **Ralitoline** in Mice

Parameter	Value	Animal Model	Reference
MES ED ₅₀ (i.p.)	2.8 mg/kg	Maximal Electroshock Seizure (MES)	[1]
Rotorod TD ₅₀ (i.p.)	14.5 mg/kg	Rotorod Ataxia	[1]
Protective Index (PI)	5.2 (TD ₅₀ /MES ED ₅₀)	-	[1]
"Active" Plasma Levels	~300 ng/ml - ~1300 ng/ml	MES Models	[3]

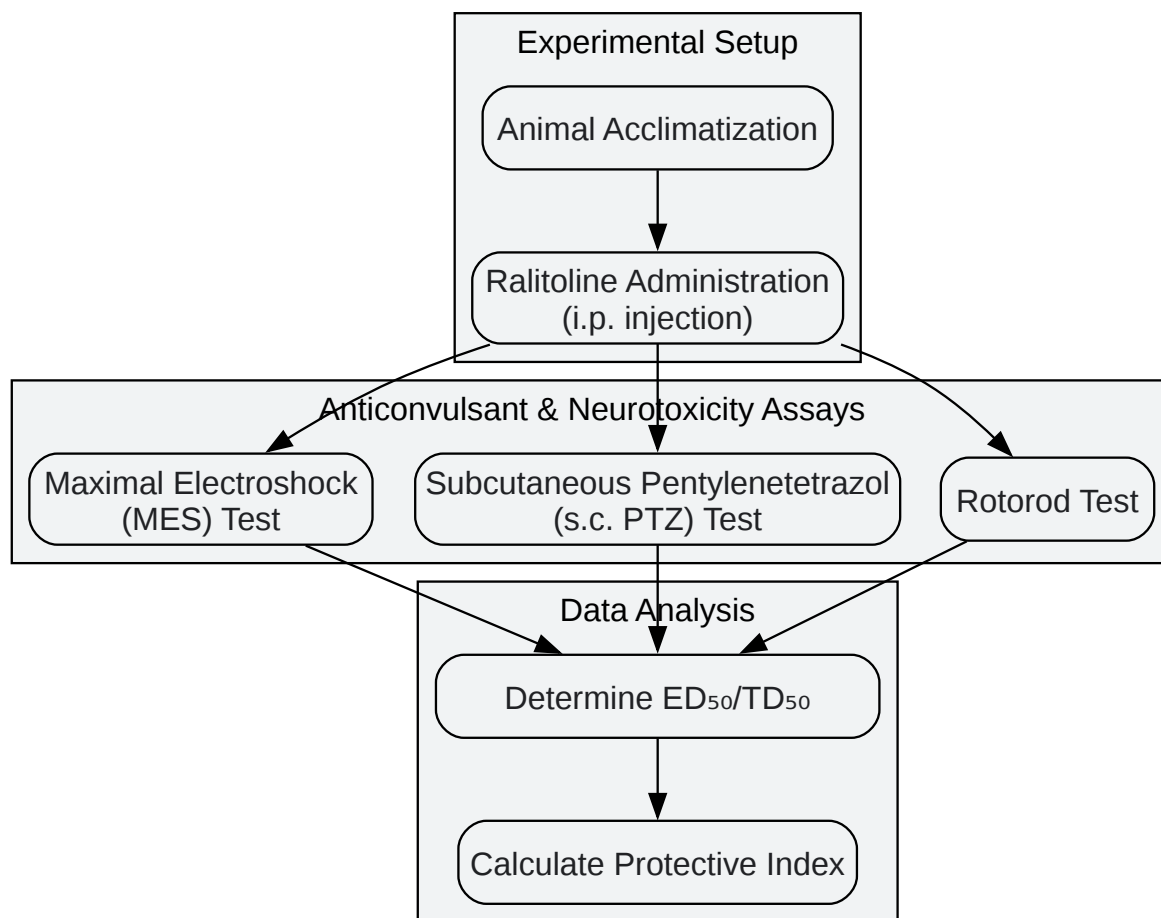
Table 2: In Vitro Activity of **Ralitoline**

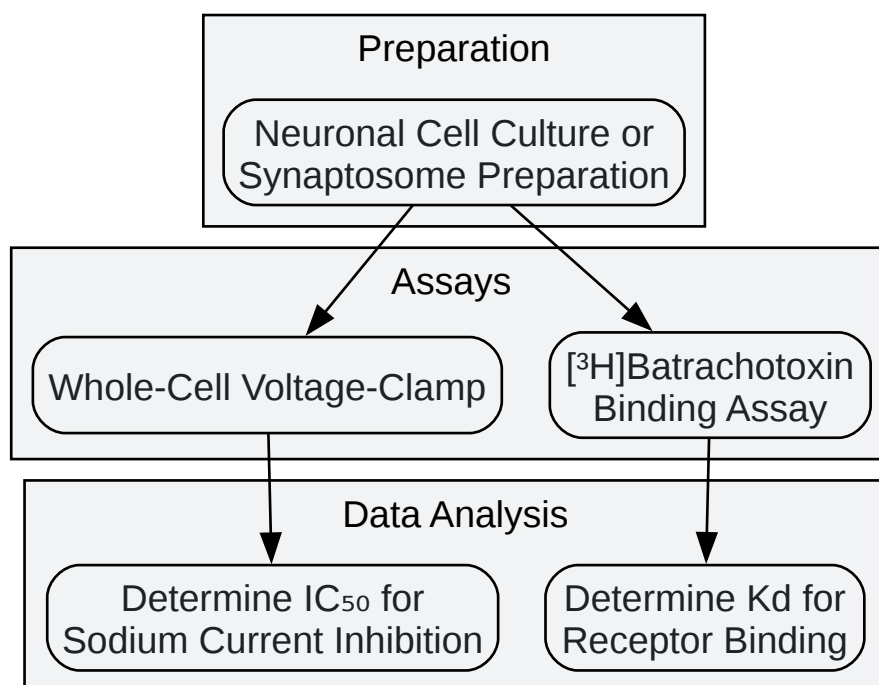
Parameter	Value	Assay	Reference
IC ₅₀ (Sustained Repetitive Firing)	2 μM	Cultured Mouse Spinal Cord Neurons	[4]
Apparent Kd ([³ H]BTX-b Binding)	25 μM	Rat Brain Synaptosomes	[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticonvulsant potential of **Ralitoline** are provided below.

In Vivo Models





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